An In-depth Technical Guide to 4-Bromo-5-methoxybenzene-1,2-diamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-5-methoxybenzene-1,2-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxybenzene-1,2-diamine, with the CAS number 108447-01-4 , is a substituted aromatic diamine that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional substitution pattern, featuring vicinal amino groups, a bromine atom, and a methoxy group, offers multiple reaction sites for the synthesis of complex heterocyclic scaffolds and other novel molecules. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet synthetically useful, bromine atom on the phenylenediamine core makes this compound an intriguing subject for scientific exploration. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, drawing upon data from the compound itself where available, and from closely related structural analogs.
Physicochemical Properties
While extensive experimental data for 4-Bromo-5-methoxybenzene-1,2-diamine is not widely published, its key physicochemical properties can be predicted or inferred from available data and the properties of its structural analogs.[3]
| Property | Value | Source/Method |
| CAS Number | 108447-01-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₉BrN₂O | PubChem[4] |
| Molecular Weight | 217.06 g/mol | PubChem[4] |
| Predicted XlogP | 1.2 | PubChem[4] |
| Monoisotopic Mass | 215.98982 Da | PubChem[4] |
| Appearance | Pale brown to brown crystals or powder (inferred from analogs) | Inferred from 4-Bromobenzene-1,2-diamine[5] |
| Melting Point | Not available (likely a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from properties of substituted anilines |
Proposed Synthesis Protocol
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-Bromo-5-methoxybenzene-1,2-diamine.
Step-by-Step Methodology
Step 1: Acetylation of 3,4-Dimethoxyaniline
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Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent bromination step.
-
Procedure:
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Dissolve 3,4-dimethoxyaniline in a suitable solvent such as dichloromethane or pyridine.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenyl)acetamide.
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Step 2: Bromination of N-(3,4-dimethoxyphenyl)acetamide
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Rationale: The bulky acetamido group directs the electrophilic substitution of bromine to the position para to it and ortho to the methoxy group. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenyl)acetamide in a polar aprotic solvent like acetonitrile.
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Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction mixture until the starting material is consumed (monitor by TLC).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromo-3,4-dimethoxyphenyl)acetamide.
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Step 3: Hydrolysis of the Acetamide
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Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.
-
Procedure:
-
Suspend N-(5-bromo-3,4-dimethoxyphenyl)acetamide in an aqueous solution of hydrochloric acid.
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Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the solid, wash with water, and dry to yield 5-Bromo-3,4-dimethoxyaniline.
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Step 4: Nitration of 5-Bromo-3,4-dimethoxyaniline
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Rationale: A nitro group is introduced ortho to the amino group. The reaction conditions must be carefully controlled to prevent dinitration.
-
Procedure:
-
Dissolve 5-Bromo-3,4-dimethoxyaniline in concentrated sulfuric acid at low temperature (e.g., 0 °C).
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.
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After the addition is complete, stir the reaction for a short period.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash thoroughly with water to remove excess acid, and dry to obtain 4-Bromo-5-methoxy-2-nitroaniline.
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Step 5: Reduction of the Nitro Group
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Rationale: The final step involves the reduction of the nitro group to an amino group, yielding the target 4-Bromo-5-methoxybenzene-1,2-diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Procedure (using SnCl₂/HCl):
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Suspend 4-Bromo-5-methoxy-2-nitroaniline in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
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Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-5-methoxybenzene-1,2-diamine.
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Potential Applications in Drug Discovery and Materials Science
Substituted o-phenylenediamines are crucial intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities and material properties.[6] The unique substitution pattern of 4-Bromo-5-methoxybenzene-1,2-diamine makes it a valuable precursor for several classes of compounds:
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Benzimidazoles and Quinoxalines: The vicinal diamines can readily undergo condensation reactions with carboxylic acids, aldehydes, or α-dicarbonyl compounds to form benzimidazoles and quinoxalines, respectively.[6] These heterocyclic cores are present in numerous pharmaceuticals with activities including anticancer, antiviral, and antimicrobial properties. The bromo and methoxy substituents can be used to modulate the pharmacological profile of the resulting molecules.
-
Phenazines and Other Fused Heterocycles: The reactivity of the diamine allows for the construction of more complex fused heterocyclic systems like phenazines. These extended aromatic systems are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the design of DNA intercalating agents.
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Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-5-methoxybenzene-1,2-diamine. The available Material Safety Data Sheet (MSDS) indicates that the toxicological properties of this specific compound have not been fully investigated.[3] Therefore, it should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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First Aid Measures:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[3]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]
Conclusion
4-Bromo-5-methoxybenzene-1,2-diamine is a chemical intermediate with considerable potential for the synthesis of complex and valuable molecules. While detailed experimental data on its properties and synthesis are currently limited, this guide provides a robust framework for its preparation and highlights its likely utility in the fields of drug discovery and materials science. As research into novel heterocyclic compounds continues to expand, the demand for versatile building blocks like 4-Bromo-5-methoxybenzene-1,2-diamine is expected to grow, paving the way for new scientific advancements.
References
-
MSDS of 4-Bromo-5-methoxybenzene-1,2-diamine. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific. Retrieved from [Link]
-
4-bromo-5-methoxybenzene-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]
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4-Bromobenzene-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]
-
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). Retrieved from [Link]
-
4,5-Dibromo-1,2-dimethoxybenzene. (n.d.). SpectraBase. Retrieved from [Link]
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Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Retrieved from [Link]
Sources
- 1. CAS: 108447-01-4 | CymitQuimica [cymitquimica.com]
- 2. 4-溴-5-甲氧基-1,2-苯二胺 CAS#: 108447-01-4 [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. PubChemLite - 4-bromo-5-methoxybenzene-1,2-diamine (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]
- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
(Image: Condensation of 4-Bromo-5-methoxybenzene-1,2-diamine with an aldehyde to yield a 2-substituted benzimidazole.)